

A Technical Guide to the Spectroscopic Characterization of (3-Hydroxy-p-tolyl)urea

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3-Hydroxy-p-tolyl)urea

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Introduction

(3-Hydroxy-p-tolyl)urea, with the CAS Registry Number 16704-78-2, is a urea derivative of interest in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is paramount for its application and development. This technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR, MS) for **(3-Hydroxy-p-tolyl)urea**. While direct experimental data for this specific molecule is not readily available in the public domain, this document extrapolates the expected spectral characteristics based on data from structurally similar compounds, including various substituted urea derivatives. This guide also outlines the standard experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **(3-Hydroxy-p-tolyl)urea**. These predictions are based on the analysis of published data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (500 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.20	s	1H	Ar-OH
~8.30	s	1H	NH
~7.00	d, $J \approx 8.0$ Hz	1H	Ar-H
~6.85	d, $J \approx 8.0$ Hz	1H	Ar-H
~6.70	s	1H	Ar-H
~6.50	s	2H	NH ₂
~2.20	s	3H	Ar-CH ₃

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
~157.0	C=O (Urea)
~155.0	Ar-C (C-OH)
~138.0	Ar-C (C-CH ₃)
~130.0	Ar-C
~125.0	Ar-C
~118.0	Ar-CH
~115.0	Ar-CH
~112.0	Ar-CH
~20.0	Ar-CH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Strong, Broad	O-H Stretch (Phenolic)
3350 - 3150	Strong	N-H Stretch (Urea)
~1650	Strong	C=O Stretch (Amide I)
~1600	Medium	N-H Bend (Amide II)
1550 - 1450	Medium	C=C Stretch (Aromatic)
~1250	Medium	C-O Stretch (Phenolic)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
~166	High	[M] ⁺ (Molecular Ion)
~149	Medium	[M - NH ₃] ⁺
~121	High	[M - HNCO] ⁺
~106	Medium	[C ₇ H ₆ O] ⁺
~93	Medium	[C ₆ H ₅ O] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **(3-Hydroxy-p-tolyl)urea**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **(3-Hydroxy-p-tolyl)urea** in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Set the spectral width to cover a range of 0-12 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 2-5 seconds.
 - Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Set the spectral width to cover a range of 0-200 ppm.
 - Use a pulse angle of 45 degrees.
 - Set the relaxation delay to 2-5 seconds.
 - Accumulate a sufficient number of scans (typically >1024) for adequate signal-to-noise.
- Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO- d_6 at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1-2 mg of **(3-Hydroxy-p-tolyl)urea** with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.

- Place the KBr pellet in the sample holder and record the sample spectrum.
- Scan the sample over a range of 4000-400 cm^{-1} .
- Co-add at least 16 scans to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

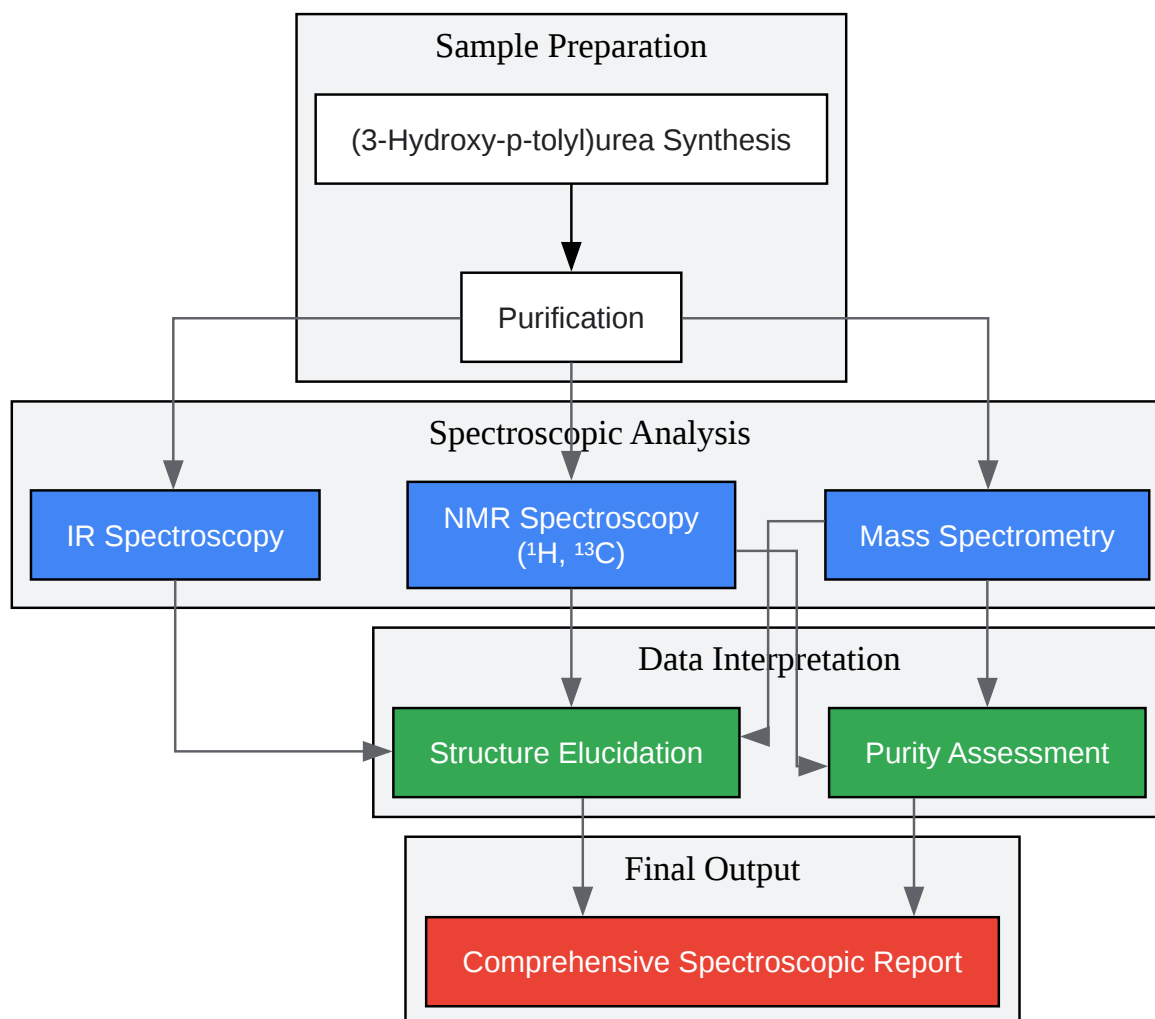
Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of **(3-Hydroxy-p-tolyl)urea** (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
- Data Acquisition:
 - Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph inlet.
 - Set the electron energy to 70 eV.
 - Scan a mass range of m/z 40-500.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **(3-Hydroxy-p-tolyl)urea**.



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Caption: Workflow for the spectroscopic characterization of **(3-Hydroxy-p-tolyl)urea**.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com